![molecular formula C10H13NO3S B14180617 Methyl [(1R)-3-oxo-1-(thiophen-2-yl)butyl]carbamate CAS No. 865086-37-9](/img/structure/B14180617.png)
Methyl [(1R)-3-oxo-1-(thiophen-2-yl)butyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [(1R)-3-oxo-1-(thiophen-2-yl)butyl]carbamate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including Methyl [(1R)-3-oxo-1-(thiophen-2-yl)butyl]carbamate, can be achieved through various methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods: Industrial production of thiophene derivatives often involves the use of metal-free synthesis methods. For example, trithiocarbonate anions (CS3^2-) can be generated in situ from carbon disulfide (CS2) and potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) and used as a novel S2-synthon for the synthesis of 2,5-disubstituted thiophenes from 1,3-butadiynes .
Análisis De Reacciones Químicas
Types of Reactions: Methyl [(1R)-3-oxo-1-(thiophen-2-yl)butyl]carbamate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions often involve the use of halogenating agents like bromine (Br2) or chlorine (Cl2) .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene derivatives can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Aplicaciones Científicas De Investigación
Methyl [(1R)-3-oxo-1-(thiophen-2-yl)butyl]carbamate has a wide range of scientific research applications. In medicinal chemistry, thiophene derivatives are known for their anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinase inhibiting, and anti-cancer properties . In material science, thiophene derivatives are used as corrosion inhibitors, organic semiconductors, and in the fabrication of organic light-emitting diodes (OLEDs) .
Mecanismo De Acción
The mechanism of action of Methyl [(1R)-3-oxo-1-(thiophen-2-yl)butyl]carbamate involves its interaction with various molecular targets and pathways. Thiophene derivatives are known to modulate the activity of enzymes, receptors, and ion channels. For example, some thiophene derivatives act as voltage-gated sodium channel blockers, while others inhibit kinases or modulate estrogen receptors .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Methyl [(1R)-3-oxo-1-(thiophen-2-yl)butyl]carbamate include other thiophene derivatives such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine .
Uniqueness: What sets this compound apart from other thiophene derivatives is its specific molecular structure, which imparts unique chemical and biological properties. This compound’s ability to undergo various chemical reactions and its wide range of applications in medicinal chemistry and material science make it a valuable compound for scientific research and industrial applications .
Propiedades
Número CAS |
865086-37-9 |
|---|---|
Fórmula molecular |
C10H13NO3S |
Peso molecular |
227.28 g/mol |
Nombre IUPAC |
methyl N-[(1R)-3-oxo-1-thiophen-2-ylbutyl]carbamate |
InChI |
InChI=1S/C10H13NO3S/c1-7(12)6-8(11-10(13)14-2)9-4-3-5-15-9/h3-5,8H,6H2,1-2H3,(H,11,13)/t8-/m1/s1 |
Clave InChI |
SGALDTZHNHOFRB-MRVPVSSYSA-N |
SMILES isomérico |
CC(=O)C[C@H](C1=CC=CS1)NC(=O)OC |
SMILES canónico |
CC(=O)CC(C1=CC=CS1)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzonitrile, 3-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethyl]-](/img/structure/B14180534.png)
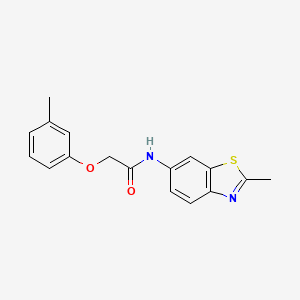
![6-(2,3-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14180545.png)

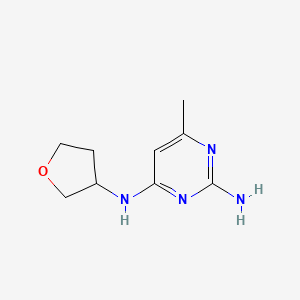
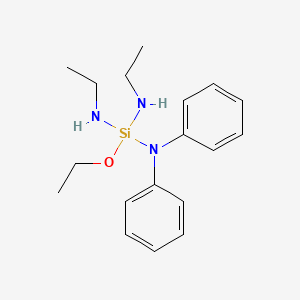
![N-[4-(3,5-diphenylphenyl)phenyl]-4-ethyl-N-phenylaniline](/img/structure/B14180565.png)
![N-[(3S)-3-amino-2-hydroxyheptyl]morpholine-4-carboxamide](/img/structure/B14180569.png)
![2,5-Dioxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl acetate](/img/structure/B14180572.png)
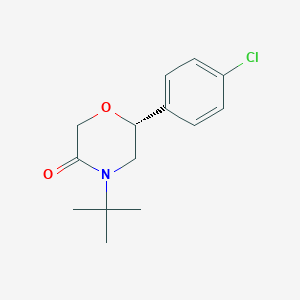
![Dipotassium;15-hydroxy-7-[6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-4,5-disulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylate](/img/structure/B14180582.png)
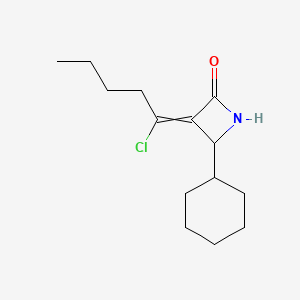
![2,6-Bis{2-[3,4,5-tris(dodecyloxy)phenyl]ethenyl}pyridine](/img/structure/B14180609.png)
![4-oxa-3,12-diazatricyclo[6.4.0.02,6]dodeca-1,5,7,9,11-pentaene](/img/structure/B14180625.png)
